4-(4-Fluorobicyclo[2.2.2]octan-1-yl)aniline
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Overview
Description
4-(4-fluoro-1-bicyclo[222]octanyl)aniline is an organic compound with the molecular formula C14H18FN It is characterized by a bicyclo[222]octane structure with a fluorine atom and an aniline group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoro-1-bicyclo[2.2.2]octanyl)aniline typically involves the reaction of 4-fluoro-1-bicyclo[2.2.2]octane with aniline under specific conditions. One common method includes:
Starting Materials: 4-fluoro-1-bicyclo[2.2.2]octane and aniline.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under hydrogenation conditions.
Procedure: The mixture is heated to a specific temperature, often around 100°C, and maintained for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of 4-(4-fluoro-1-bicyclo[2.2.2]octanyl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluoro-1-bicyclo[2.2.2]octanyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with Pd/C as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
4-(4-fluoro-1-bicyclo[2.2.2]octanyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-fluoro-1-bicyclo[2.2.2]octanyl)aniline involves its interaction with specific molecular targets. The fluorine atom and the bicyclo[2.2.2]octane structure contribute to its unique binding properties. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluoro-1-bicyclo[2.2.2]octanyl)benzonitrile
- 4-(4-fluoro-1-bicyclo[2.2.1]heptanyl)aniline
- 4-(4-fluoro-1-bicyclo[2.2.1]heptanyl)aniline,2,2,2-trifluoroacetic acid
Uniqueness
4-(4-fluoro-1-bicyclo[2.2.2]octanyl)aniline stands out due to its specific structural configuration, which imparts unique chemical and biological properties. The presence of the fluorine atom enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
60526-67-2 |
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Molecular Formula |
C14H18FN |
Molecular Weight |
219.30 g/mol |
IUPAC Name |
4-(4-fluoro-1-bicyclo[2.2.2]octanyl)aniline |
InChI |
InChI=1S/C14H18FN/c15-14-8-5-13(6-9-14,7-10-14)11-1-3-12(16)4-2-11/h1-4H,5-10,16H2 |
InChI Key |
AECASPLPTMWWCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C3=CC=C(C=C3)N)F |
Origin of Product |
United States |
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